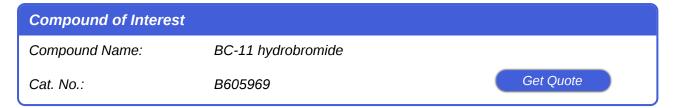


Application Notes and Protocols for Testing BC- 11 Hydrobromide on TMPRSS2 Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide has been identified as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a cellular serine protease crucial for the entry of various respiratory viruses, including SARS-CoV-2.[1] TMPRSS2 facilitates viral entry by cleaving the viral spike protein, a process that is essential for viral and host cell membrane fusion.[1] As such, inhibitors of TMPRSS2, like **BC-11 hydrobromide**, are of significant interest as potential antiviral therapeutics. **BC-11 hydrobromide** is also known to be a selective inhibitor of urokinase (uPA).[2]

These application notes provide detailed protocols for testing the inhibitory activity of **BC-11 hydrobromide** against TMPRSS2 using both in vitro enzymatic assays and cell-based pseudovirus assays.

Data Presentation

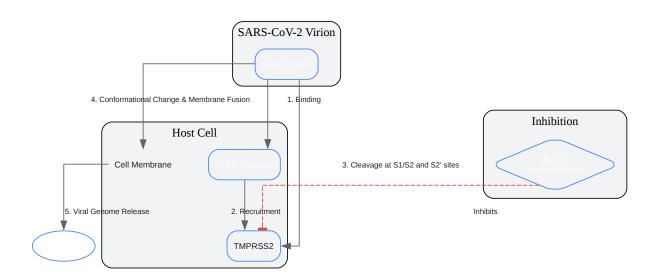
The following table summarizes the reported inhibitory concentrations of **BC-11 hydrobromide** against its known targets.



Compound	Target	Assay Type	Inhibitory Concentration	Reference
BC-11 hydrobromide	TMPRSS2	In vitro enzymatic assay	IC50: 1.44 μM	[3]
BC-11 hydrobromide	SARS-CoV-2 Pseudovirus Entry	Cell-based assay	EC50: 66 μM	[3]
BC-11 hydrobromide	uPA	In vitro enzymatic assay	IC50: 8.2 μM	[2]

Signaling Pathway and Experimental Workflow Visualizations

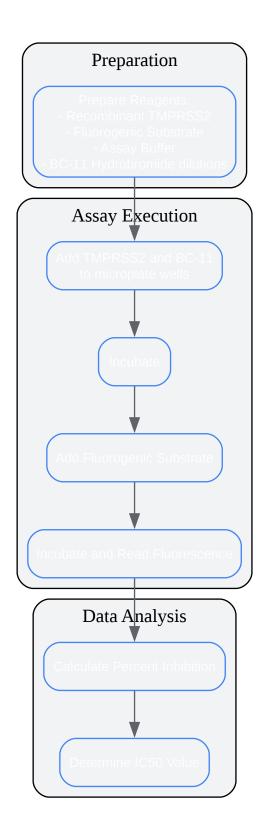
The following diagrams illustrate the viral entry pathway involving TMPRSS2 and the general workflows for the experimental protocols described below.





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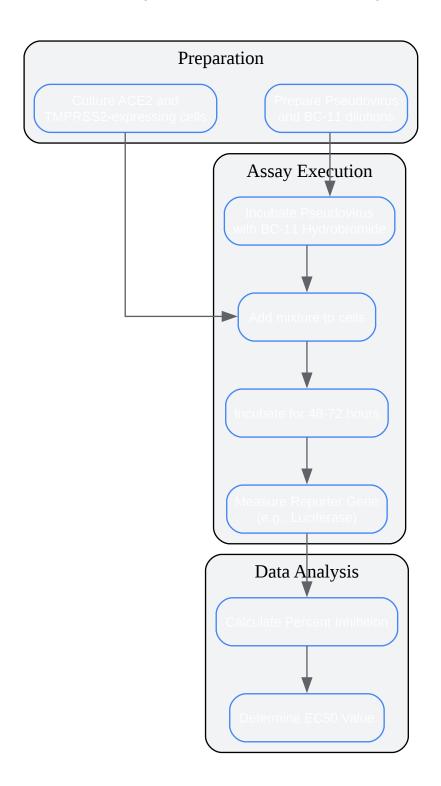
Caption: SARS-CoV-2 entry pathway mediated by ACE2 and TMPRSS2 and inhibition by **BC-11 hydrobromide**.





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Caption: Workflow for the in vitro enzymatic TMPRSS2 inhibition assay.



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Caption: Workflow for the cell-based pseudovirus entry inhibition assay.

Experimental Protocols In Vitro Enzymatic Assay for TMPRSS2 Inhibition

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of **BC-11 hydrobromide** on recombinant human TMPRSS2.

Materials:

- Recombinant Human TMPRSS2 (extracellular domain)
- Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
- BC-11 hydrobromide
- Dimethyl sulfoxide (DMSO)
- 96-well or 384-well black, flat-bottom microplates
- Fluorescence microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of BC-11 hydrobromide in DMSO.
 - Create a serial dilution of BC-11 hydrobromide in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
 - Prepare a working solution of the fluorogenic substrate in the assay buffer.
 - Dilute the recombinant TMPRSS2 in cold assay buffer to the desired working concentration.



· Assay Protocol:

- Add the diluted BC-11 hydrobromide solutions to the microplate wells. Include wells for a
 positive control (no inhibitor) and a negative control (no enzyme).
- Add the diluted TMPRSS2 enzyme solution to all wells except the negative control.
- Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
- Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380
 nm and an emission wavelength of ~440-460 nm.
- Continue to monitor the fluorescence kinetically for 30-60 minutes, or take an endpoint reading after a fixed time.

Data Analysis:

- Subtract the background fluorescence from the negative control wells.
- Calculate the percentage of TMPRSS2 inhibition for each concentration of BC-11
 hydrobromide relative to the positive control (no inhibitor).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Pseudovirus Entry Assay

This protocol outlines a method to assess the efficacy of **BC-11 hydrobromide** in inhibiting TMPRSS2-mediated viral entry using a pseudovirus system.

Materials:

HEK293T cells stably expressing human ACE2 and TMPRSS2.



- Lentiviral or VSV-based pseudoparticles carrying a reporter gene (e.g., luciferase or GFP)
 and pseudotyped with the SARS-CoV-2 Spike protein.
- Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
- BC-11 hydrobromide.
- 96-well white, clear-bottom cell culture plates.
- Luciferase assay reagent.
- · Luminometer.

Procedure:

- · Cell Seeding:
 - Seed the ACE2 and TMPRSS2-expressing HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
 - Incubate the cells overnight at 37°C in a 5% CO2 incubator.
- Inhibition Assay:
 - Prepare serial dilutions of BC-11 hydrobromide in cell culture medium.
 - In a separate plate, pre-incubate the SARS-CoV-2 pseudovirus with the different concentrations of BC-11 hydrobromide for 1 hour at 37°C.
 - Remove the culture medium from the seeded cells and add the pseudovirus-inhibitor mixture.
 - Include control wells with pseudovirus and no inhibitor (positive control) and cells with no pseudovirus (negative control).
 - Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Quantification of Viral Entry:



- After the incubation period, lyse the cells and measure the reporter gene expression. For luciferase reporter pseudoviruses, add the luciferase substrate and measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background signal from the negative control wells.
 - Calculate the percentage of inhibition of viral entry for each concentration of BC-11
 hydrobromide relative to the positive control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory potential of **BC-11 hydrobromide** against TMPRSS2. The in vitro enzymatic assay allows for the direct assessment of enzyme inhibition and determination of the IC50 value, while the cell-based pseudovirus assay provides a more physiologically relevant model to determine the compound's efficacy in preventing viral entry into host cells (EC50). These assays are essential tools for the preclinical evaluation and development of TMPRSS2 inhibitors as potential antiviral agents.

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